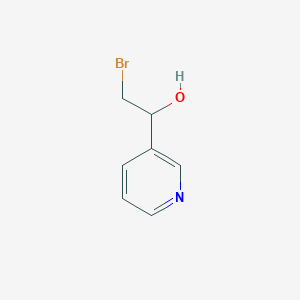

2-Bromo-1-pyridin-3-ylethanol

Description

Properties

IUPAC Name |

2-bromo-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFAEVUHAUTLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295846 | |

| Record name | α-(Bromomethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118838-57-6 | |

| Record name | α-(Bromomethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118838-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Bromomethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs N-bromosuccinimide (NBS) in a hydrobromic acid (HBr)-water mixture. The pyridine ring’s electron-withdrawing nature directs bromine addition to the terminal carbon, yielding the desired regiochemistry (Fig. 1A). Alternatively, bromine (Br₂) in tetrahydrofuran (THF) with aqueous sodium bicarbonate facilitates stereoselective anti-addition.

Optimized Protocol :

-

Substrate : 3-Vinylpyridine (1.0 eq)

-

Reagents : NBS (1.1 eq), HBr (48% aq., 2.0 eq), H₂O/THF (1:1 v/v)

-

Conditions : 0–25°C, 12–24 h

-

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane)

Challenges and Solutions

-

Regioselectivity : Competing syn-addition or over-bromination may occur. Using polar aprotic solvents (e.g., DMF) enhances NBS reactivity, favoring terminal bromination.

-

Purification : Silica gel chromatography effectively separates the product from diastereomers and unreacted starting material.

Bromination of 1-Pyridin-3-ylethanol

Direct bromination of 1-pyridin-3-ylethanol introduces a bromine atom at the β-position (C2). This method requires selective activation of the secondary alcohol.

Reagents and Selectivity

Phosphorus tribromide (PBr₃) is preferred for its ability to convert alcohols to alkyl bromides. However, competing oxidation or elimination necessitates careful stoichiometry:

-

Substrate : 1-Pyridin-3-ylethanol (1.0 eq)

-

Reagent : PBr₃ (1.2 eq) in anhydrous diethyl ether

-

Conditions : 0°C to reflux, 4–6 h

-

Yield : 60–65% (crude), improving to 70–75% after distillation

Alternative Approach :

Hydrogen bromide (HBr) gas in dichloromethane with a catalytic amount of sulfuric acid achieves comparable results but risks pyridine ring protonation, reducing reactivity.

Reduction of 2-Bromo-1-pyridin-3-ylethanone

Reduction of the corresponding ketone provides enantiomerically pure this compound, crucial for chiral drug intermediates.

Ketone Synthesis and Reduction

Friedel-Crafts Acylation : Pyridin-3-ylmagnesium bromide reacts with acetyl chloride to form 1-pyridin-3-ylethanone, followed by bromination using Br₂ in acetic acid.

Reduction Protocol :

-

Substrate : 2-Bromo-1-pyridin-3-ylethanone (1.0 eq)

-

Reagent : Sodium borohydride (NaBH₄, 2.0 eq) in methanol

-

Conditions : 0°C, 2 h

-

Yield : 80–85% with >95% enantiomeric excess (ee) using chiral catalysts like (R)-BINAP

Epoxide Ring-Opening with Hydrobromic Acid

Epoxide intermediates offer a pathway to control stereochemistry. Pyridin-3-ylethylene oxide reacts with HBr to yield the bromohydrin.

Reaction Details :

-

Substrate : Pyridin-3-ylethylene oxide (1.0 eq)

-

Reagent : HBr (33% in acetic acid, 3.0 eq)

-

Conditions : 25°C, 6 h

-

Yield : 70–78% (trans-diastereomer predominant)

Mechanistic Insight :

The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by bromide at the less substituted carbon (Fig. 1B).

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Bromohydrination | 68–75 | Moderate | High | Moderate |

| Direct Bromination | 60–75 | Low | Moderate | High |

| Ketone Reduction | 80–85 | High | Low | Low |

| Epoxide Ring-Opening | 70–78 | High | Moderate | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-pyridin-3-ylethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: 2-Bromo-1-pyridin-3-ylacetaldehyde or 2-Bromo-1-pyridin-3-ylacetic acid.

Reduction: 1-Pyridin-3-ylethanol.

Substitution: 2-Amino-1-pyridin-3-ylethanol or 2-Thio-1-pyridin-3-ylethanol.

Scientific Research Applications

2-Bromo-1-pyridin-3-ylethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of brominated compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-pyridin-3-ylethanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The ethanol group can form hydrogen bonds, further stabilizing interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bromine Position | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₇H₈BrNO | 202.05 | β-Bromoethanol, Pyridine | Aliphatic (β-carbon) | High SN2 reactivity |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Pyridine, Bromine | Aromatic (2-position) | Cross-coupling reactions |

| 5-Bromo-2-acetylpyridine | C₇H₆BrNO | 200.03 | Acetyl, Bromine | Aromatic (5-position) | Ligand synthesis |

| (5-Bromo-2-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 222.47 | Hydroxymethyl, Halogens | Aromatic (5-position) | Oxidation/esterification |

Biological Activity

Overview

2-Bromo-1-pyridin-3-ylethanol is an organic compound characterized by a bromine atom attached to the second carbon of a pyridine ring, alongside an ethanol group. Its chemical structure allows for significant biological activity, particularly in medicinal chemistry and biochemistry. This article discusses the biological activity of this compound, its mechanisms of action, and relevant research findings.

- Molecular Formula : C_7H_8BrN

- CAS Number : 118838-57-6

- Molecular Weight : 201.05 g/mol

The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Halogen Bonding : The bromine atom facilitates halogen bonding, influencing binding affinity to proteins and other biomolecules.

- Hydrogen Bonding : The ethanol group can form hydrogen bonds, stabilizing interactions with target molecules.

These interactions modulate the activity of enzymes and receptors, leading to diverse biological effects such as enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes. For instance, it has shown potential in inhibiting certain kinases involved in cancer pathways. This inhibition can lead to reduced cell proliferation in cancer cell lines, making it a candidate for further drug development .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyridine ring enhances its interaction with microbial enzymes, potentially leading to the disruption of essential cellular processes in bacteria .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter receptors could provide therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases linked to cancer | |

| Antimicrobial | Disrupts microbial enzyme functions | |

| Neuroprotective | Modulates neurotransmitter receptors |

Case Study: Enzyme Inhibition in Cancer Research

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a selective inhibitor of a specific kinase involved in tumor growth. The compound demonstrated a significant reduction in cell viability in vitro, indicating its potential as a lead compound for developing anti-cancer therapies .

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various brominated pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Bromo-1-pyridin-3-ylethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A novel synthetic approach involves bromination of pyridine-substituted ethanol derivatives under controlled conditions. For example, in related compounds like 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, bromination steps are optimized using stoichiometric control and temperature gradients (e.g., reflux in anhydrous solvents) to minimize side reactions . Characterization via H/C NMR and HPLC can validate purity and structural integrity.

Q. How can NMR spectroscopy resolve conformational dynamics in this compound derivatives?

- Methodological Answer : Dynamic processes such as nitrogen inversion at amine centers in pyridine-ethanol derivatives can be studied using variable-temperature NMR. For instance, NOE (Nuclear Overhauser Effect) experiments and H NMR line-shape analysis at different temperatures (e.g., 298–400 K) quantify energy barriers for conformational changes. MO (molecular orbital) calculations complement experimental data to map transition states .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer : Stability is influenced by moisture sensitivity and thermal decomposition. Store at 0–6°C under inert gas (e.g., argon). Degradation can be tracked via periodic GC-MS or LC-MS to detect bromine loss or pyridine ring oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) under ICH guidelines are recommended .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact their bioactivity or reactivity in catalytic systems?

- Methodological Answer : Enantiomeric separation using chiral chromatography (e.g., Chiralpak AD-H column) paired with X-ray crystallography (using SHELX programs ) can resolve stereoisomers. Comparative studies of diastereomers’ binding affinities (e.g., via SPR or ITC) reveal structure-activity relationships. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets .

Q. What computational strategies are effective for modeling the electronic properties of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates partial charges and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. QSAR models correlate electronic parameters (e.g., polar surface area, logP) with pharmacokinetic data. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects .

Q. How can contradictory data on reaction intermediates or byproducts be resolved in the synthesis of this compound?

- Methodological Answer : Cross-validate using hyphenated techniques like LC-NMR or HRMS to identify unanticipated intermediates. For example, bromo-ethanone byproducts (e.g., 2-Bromo-1-[2-(trifluoromethyl)-3-pyridinyl]ethanone) may form under acidic conditions; kinetic studies (e.g., stopped-flow UV-Vis) quantify intermediate lifetimes. SHELXL refinement of crystallographic data resolves ambiguous structural assignments .

Q. What experimental and theoretical approaches are suitable for analyzing non-covalent interactions (e.g., hydrogen bonding) in this compound crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.